molecular formula C21H13Cl3N2O3 B12030324 2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate

2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate

Cat. No.: B12030324
M. Wt: 447.7 g/mol
InChI Key: WUIVJDZVRCZQSK-BRJLIKDPSA-N
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Description

2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE is a complex organic compound with the molecular formula C21H13Cl3N2O3 and a molecular weight of 447.708 g/mol . This compound is known for its unique structure, which includes multiple chlorobenzoyl groups and a carbohydrazonoyl linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE typically involves the reaction of 2,4-dichlorobenzoyl chloride with carbohydrazide, followed by the reaction with 4-chlorobenzoic acid. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new chlorobenzoyl derivatives .

Scientific Research Applications

2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: Its applications in material science include the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorobenzoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-(2,4-DICHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE apart from similar compounds is its specific arrangement of chlorobenzoyl groups and the carbohydrazonoyl linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .

Properties

Molecular Formula

C21H13Cl3N2O3

Molecular Weight

447.7 g/mol

IUPAC Name

[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H13Cl3N2O3/c22-15-7-5-13(6-8-15)21(28)29-19-4-2-1-3-14(19)12-25-26-20(27)17-10-9-16(23)11-18(17)24/h1-12H,(H,26,27)/b25-12+

InChI Key

WUIVJDZVRCZQSK-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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